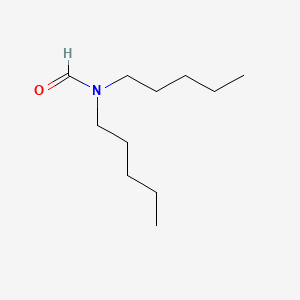
N,N-dipentylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N,N-dipentyl- is an organic compound belonging to the class of formamides It is characterized by the presence of two pentyl groups attached to the nitrogen atom of the formamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formamide, N,N-dipentyl- can be synthesized through the reaction of formic acid with N,N-dipentylamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds as follows:
HCOOH+N,N-dipentylamine→Formamide, N,N-dipentyl-+H2O
Industrial Production Methods
In industrial settings, the production of formamide, N,N-dipentyl- can be achieved through the carbonylation of N,N-dipentylamine using carbon monoxide in the presence of a catalyst such as palladium or rhodium. This method offers high yields and is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted formamides or other derivatives.
Aplicaciones Científicas De Investigación
Formamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical processes and as a stabilizer for nucleic acids.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of formamide, N,N-dipentyl- involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-Diethylformamide: Another formamide derivative with comparable reactivity.
N,N-Dibutylformamide: Shares similar structural features and applications.
Uniqueness
Formamide, N,N-dipentyl- is unique due to the presence of two pentyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications where other formamides may not be as effective.
Propiedades
Número CAS |
26598-27-6 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N,N-dipentylformamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
OWHSZQHZBUQBRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

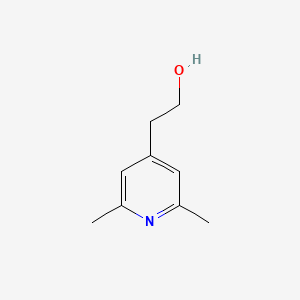
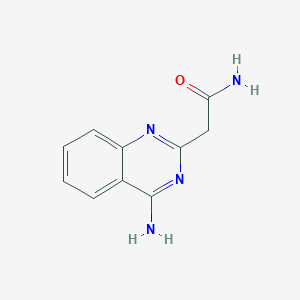
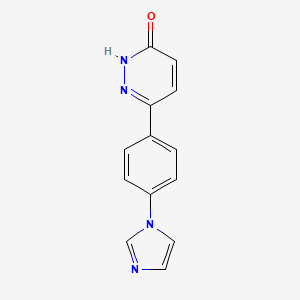

![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)


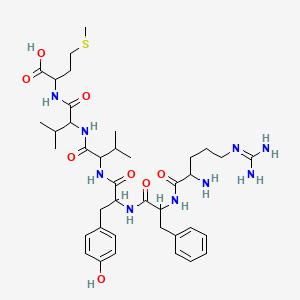


![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)

